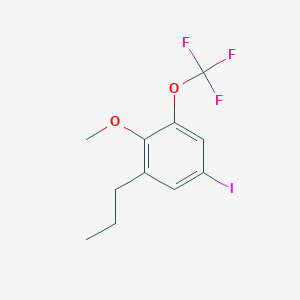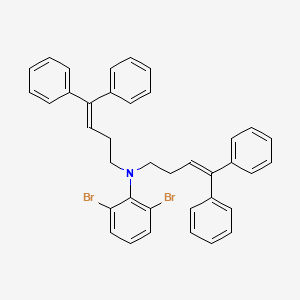
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of two bromine atoms attached to the benzene ring and two N,N-bis(4,4-diphenyl-3-butenyl) groups. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- typically involves multiple steps. One common method starts with the bromination of benzenamine to introduce the bromine atoms at the 2 and 6 positions. This is followed by a reaction with 4,4-diphenyl-3-butenyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents like chloroform or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2,6-dibromo-: Lacks the N,N-bis(4,4-diphenyl-3-butenyl) groups.
Benzenamine, 4,4’-dibromo-: Bromine atoms are positioned differently on the benzene ring.
N,N-bis(4,4-diphenyl-3-butenyl)-benzenamine: Lacks the bromine atoms.
Uniqueness
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- is unique due to the presence of both bromine atoms and the N,N-bis(4,4-diphenyl-3-butenyl) groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
649559-72-8 |
|---|---|
Formule moléculaire |
C38H33Br2N |
Poids moléculaire |
663.5 g/mol |
Nom IUPAC |
2,6-dibromo-N,N-bis(4,4-diphenylbut-3-enyl)aniline |
InChI |
InChI=1S/C38H33Br2N/c39-36-26-13-27-37(40)38(36)41(28-14-24-34(30-16-5-1-6-17-30)31-18-7-2-8-19-31)29-15-25-35(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-27H,14-15,28-29H2 |
Clé InChI |
OSPWCHLSLJBISE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4Br)Br)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


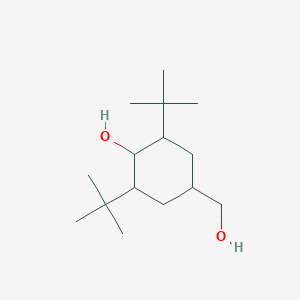
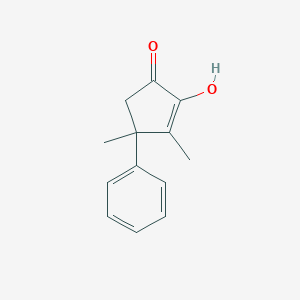
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)
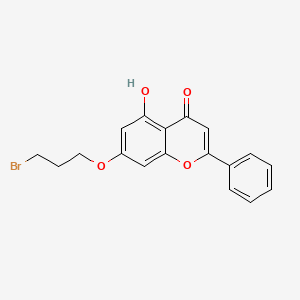

![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)

![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)
![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
